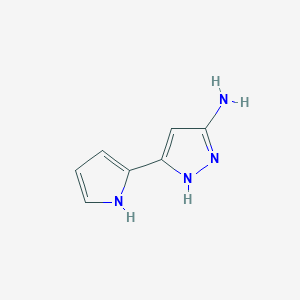

3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(1H-pyrrol-2-yl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-7-4-6(10-11-7)5-2-1-3-9-5/h1-4,9H,(H3,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVDLLRWMJNCFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=CC(=NN2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, characterization, and potential applications, particularly for researchers, scientists, and professionals in drug development.

Executive Summary

This compound is a bifunctional heterocyclic compound featuring both a pyrrole and a pyrazole-amine scaffold. These structural motifs are prevalent in a wide array of biologically active molecules, making this compound a valuable building block in the synthesis of novel therapeutic agents.[1][2][3] This guide will provide a detailed exploration of its fundamental chemical data, a plausible synthetic route, comprehensive characterization methodologies, and a discussion of its potential in drug discovery, grounded in the established biological significance of related pyrazole derivatives.[3][4][5]

Core Molecular Attributes

A foundational understanding of a compound begins with its basic molecular and physical properties.

Chemical Formula and Molecular Weight

The chemical formula for this compound is C₇H₈N₄ .[6] Its molecular weight is 148.17 g/mol .[6]

Structural Representation

The two-dimensional structure of this compound is depicted below:

Caption: 2D Structure of this compound.

Key Physicochemical Data

The following table summarizes essential physicochemical information for this compound.

| Property | Value | Source |

| CAS Number | 1174894-35-9 | [6] |

| Molecular Formula | C₇H₈N₄ | [6] |

| Molecular Weight | 148.17 | [6] |

| SMILES | C1=CNC(=C1)C2=CC(=NN2)N | [6] |

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic approach would involve the reaction of 3-(1H-pyrrol-2-yl)-3-oxopropanenitrile with hydrazine hydrate.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established methods for the synthesis of similar 5-aminopyrazole derivatives.[7]

Step 1: Reaction Setup

-

To a solution of 3-(1H-pyrrol-2-yl)-3-oxopropanenitrile (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (1.1 equivalents).[4]

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

Step 2: Work-up and Isolation

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting crude product is then purified.

Step 3: Purification

-

Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Analysis

The following table outlines the expected spectroscopic data for this compound based on the analysis of related pyrazole and pyrrole-containing compounds.[4][5][9]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the pyrrole and pyrazole rings, as well as the amine and N-H protons. The chemical shifts and coupling patterns would be characteristic of the specific electronic environment of each proton. |

| ¹³C NMR | Resonances for each of the seven unique carbon atoms in the molecule. The chemical shifts would be indicative of the carbon's hybridization and proximity to heteroatoms. |

| Mass Spectrometry | A molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight (148.17). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine and pyrrole/pyrazole NH), C-H stretching (aromatic), C=C and C=N stretching within the heterocyclic rings.[9] |

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final compound. A single, sharp peak in the chromatogram would indicate a high degree of purity.

Applications in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry due to the established biological activities of its constituent heterocycles.[1][2][3]

Rationale for Pharmacological Interest

-

Pyrazole Core: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antifungal properties.[1][2]

-

Amino-Pyrazoles: The presence of an amino group on the pyrazole ring provides a key site for further functionalization, allowing for the synthesis of diverse compound libraries for screening against various biological targets.[1][10]

-

Pyrrole Moiety: The pyrrole ring is another important pharmacophore found in numerous natural products and synthetic drugs.

Potential Therapeutic Areas

The structural features of this compound suggest its potential as a scaffold for the development of novel therapeutics in areas such as:

-

Oncology: Many pyrazole-containing compounds have been investigated as anticancer agents.[3]

-

Inflammatory Diseases: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[8]

-

Infectious Diseases: The antimicrobial properties of pyrazole derivatives make them attractive candidates for the development of new antibacterial and antifungal agents.[4][5]

The following diagram illustrates the workflow for utilizing this compound in a drug discovery program.

Caption: Drug discovery workflow utilizing the title compound.

Safety and Handling

As a heterocyclic amine, proper safety precautions are essential when handling this compound.

General Safety Guidelines

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][11] The container should be tightly sealed.[11]

Toxicology Profile

While specific toxicological data for this compound is not available, it is prudent to treat it as potentially hazardous. Some heterocyclic amines are known to be mutagenic or carcinogenic.[12][13][14][15] Therefore, minimizing exposure is crucial.

Conclusion

This compound is a compound with significant potential in the field of drug discovery. Its synthesis, while requiring careful execution, is based on well-established chemical principles. The presence of both the pyrazole-amine and pyrrole moieties within a single, relatively simple molecule makes it an attractive and versatile building block for the creation of new chemical entities with a wide range of potential therapeutic applications. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the pharmacological potential of this promising scaffold.

References

-

Shah, N.; Patel, P. N.; Karia, D. C. Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry, 2018, 30, 2647-2651. [Link]

-

Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]

-

MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

-

Univar Solutions. What are the Health and Safety Guidelines for Using Amines?. [Link]

-

PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

-

IJPSR. SYNTHESIS, CHARACTERIZATION, AND ANTIOXIDANT ACTIVITY OF NEW PYRAZOLES. [Link]

-

Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]

-

Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

-

PubMed. Heterocyclic aromatic amines in meat: Formation mechanisms, toxicological implications, occurrence, risk evaluation, and analytical methods. [Link]

-

NutritionFacts.org. heterocyclic amines. [Link]

-

PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. [Link]

-

Taylor & Francis. Heterocyclic Amines in Meat and Meat Products: Occurrence, Formation, Mitigation, Health Risks and Intervention. [Link]

-

PubChemLite. 3-(propan-2-yl)-1h-pyrazol-5-amine. [Link]

-

Wikipedia. Heterocyclic amine formation in meat. [Link]

-

Arkivoc. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

-

MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

-

PubChem. Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives. [Link]

-

Matrix Fine Chemicals. 1H-PYRAZOL-3-AMINE. [Link]

-

European Review for Medical and Pharmacological Sciences. Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. [Link]

-

PMC. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

PubMed. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijpsr.com [ijpsr.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. achmem.com [achmem.com]

- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 8. mdpi.com [mdpi.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. diplomatacomercial.com [diplomatacomercial.com]

- 12. Heterocyclic aromatic amines in meat: Formation mechanisms, toxicological implications, occurrence, risk evaluation, and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. heterocyclic amines | Health Topics | NutritionFacts.org [nutritionfacts.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Heterocyclic amine formation in meat - Wikipedia [en.wikipedia.org]

The Dynamic Nature of Heterocycles: A Guide to Tautomerism in 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine

An In-depth Technical Guide

Foreword: Beyond Static Structures

In the landscape of medicinal chemistry and drug development, heterocyclic compounds are foundational scaffolds. Their perceived structures, often drawn as static images in publications and databases, are a convenient fiction. In reality, many of these molecules exist in a dynamic equilibrium between two or more structural isomers known as tautomers. This phenomenon, prototropic tautomerism, involves the migration of a proton, leading to distinct forms with unique physicochemical and biological properties.[1] Understanding and controlling this equilibrium is not merely an academic exercise; it is a critical factor in designing effective, safe, and patentable therapeutics.

This guide delves into the tautomeric complexity of a specific, medicinally relevant scaffold: 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine. We will dissect the potential tautomeric forms, explore the forces governing their equilibrium, detail the analytical methodologies required for their characterization, and discuss the profound implications of this dynamic behavior in the context of drug discovery.

The Tautomeric Landscape: Annular vs. Side-Chain Isomerism

For N-heterocyclic compounds, tautomerism is a prevailing feature that dictates chemical reactivity and biological interactions.[2][3][4] In the case of this compound, the molecule can exhibit multiple forms of prototropic tautomerism simultaneously.

-

Annular Tautomerism: This is a hallmark of the pyrazole ring system, where a proton can reside on either of the two adjacent nitrogen atoms.[1] This 1,2-proton shift results in two distinct annular tautomers, which alters the substitution pattern from a 3,5-disubstituted pyrazole to a 3,5-disubstituted pyrazole (using IUPAC numbering relative to the NH proton).[2][5][6]

-

Amino-Imino Tautomerism: The exocyclic amine group at position 5 can tautomerize to an imino form. This involves a proton shift from the exocyclic nitrogen to the ring nitrogen at position 1.[2]

-

Pyrrole N-H Tautomerism: While the proton on the pyrrole nitrogen is generally less labile compared to the pyrazole protons, its potential migration cannot be entirely discounted, adding another layer of possible isomers.

These concurrent equilibria create a complex web of potential structures. The primary forms of interest, arising from the most energetically favorable annular and amino-imino shifts, are depicted below.

Figure 1: Potential prototropic tautomers of this compound.

While all four forms are theoretically possible, studies on related 3(5)-aminopyrazoles indicate that the imino forms are generally not favored, and the equilibrium is dominated by the two annular amino tautomers.[2]

Guiding the Equilibrium: Substituents, Solvents, and State

The position of the tautomeric equilibrium is not random; it is a finely balanced outcome of intramolecular and intermolecular forces. A senior scientist must understand these factors to predict and manipulate the tautomeric population.

-

Electronic Effects of Substituents: The electronic character of the substituents on the pyrazole ring is a primary determinant. Electron-donating groups (EDGs) like -NH2 tend to stabilize the tautomer where the proton is on the adjacent nitrogen (the 3-amino form). Conversely, electron-withdrawing groups (EWGs) favor the tautomer where the proton is on the distal nitrogen (the 5-amino form).[3][7][8] The pyrrol-2-yl group is generally considered electron-rich and can influence the equilibrium accordingly.

-

The Solvent's Decisive Role: The surrounding environment profoundly impacts tautomer stability. Polar solvents can preferentially stabilize a more polar tautomer through dipole-dipole interactions.[9] Furthermore, solvents capable of hydrogen bonding can disrupt intramolecular hydrogen bonds or form new intermolecular ones, shifting the equilibrium.[2][9][10] A change in solvent can, therefore, be a tool to favor one tautomer over another.

-

Solid State vs. Solution: The tautomer that predominates in a crystal lattice can differ significantly from the one favored in solution.[11][12] In the solid state, crystal packing forces and a network of intermolecular hydrogen bonds can lock the molecule into a specific, and sometimes less intuitive, tautomeric form.[10][13] This dichotomy is critical in drug development, as the solid form governs stability and manufacturing, while the solution form dictates biological activity.

Unambiguous Characterization: A Multi-Technique Approach

To confidently assign the tautomeric structure and quantify the equilibrium, a single analytical technique is rarely sufficient. A robust, self-validating characterization relies on the convergence of evidence from spectroscopic, crystallographic, and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution State

NMR is the most powerful tool for studying tautomeric equilibria in solution.

-

Expertise & Causality: The principle lies in the sensitivity of nuclear chemical shifts to the local electronic environment. ¹H, ¹³C, and particularly ¹⁵N NMR can differentiate between the distinct electronic structures of tautomers.[11][12][14] However, at room temperature, proton exchange between tautomers is often fast on the NMR timescale, resulting in averaged signals that obscure the true nature of the species present. The key experimental choice is to perform low-temperature NMR.[12][15] By cooling the sample, the rate of proton exchange is slowed, allowing for the resolution of separate, sharp signals for each coexisting tautomer. The ratio of these tautomers can then be determined directly by integrating the signals. To achieve authoritative assignment, these spectra are often compared against "fixed" analogues (e.g., N-methylated derivatives) where tautomerism is impossible.[11][16]

-

Experimental Protocol: Low-Temperature ¹H NMR for Tautomer Ratio Determination

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in a deuterated solvent with a low freezing point (e.g., DMSO-d₆, Methanol-d₄, or a THF-d₈/CS₂ mixture).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.

-

Temperature Reduction: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature.

-

Spectral Acquisition: Acquire a full ¹H NMR spectrum at each temperature step.

-

Identify Coalescence: Observe the spectral changes. Broadened peaks will sharpen and eventually resolve into distinct sets of signals corresponding to each tautomer as the sample is cooled below the coalescence temperature.

-

Quantification: Once the proton exchange is slow and separate signals are observed, carefully integrate non-overlapping peaks that are unique to each tautomer.

-

Equilibrium Constant (K_T): Calculate the tautomeric equilibrium constant (K_T) as the ratio of the integrals of the major tautomer to the minor tautomer.

-

Single-Crystal X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides the definitive structure in the solid state.

-

Trustworthiness: This technique generates a three-dimensional map of electron density within a single crystal, allowing for the precise localization of atoms, including hydrogen atoms (with high-quality data).[5][13][15] It offers unambiguous proof of the existing tautomer in the crystalline form and reveals the intermolecular hydrogen-bonding networks that stabilize it.[10][17] This information is invaluable for solid-form development and understanding solubility.

Computational Chemistry: The Predictive and Corroborative Engine

Quantum chemical calculations are an indispensable tool for predicting and rationalizing experimental findings.

-

Authoritative Grounding: Methods like Density Functional Theory (DFT) are used to calculate the ground-state energies of all possible tautomers.[3][6][18] The tautomer with the lowest calculated energy is predicted to be the most stable. These calculations can be performed in vacuo (gas phase) or by incorporating a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effects of different environments on tautomer stability.[9][19] This predictive power allows for the rational selection of solvents and conditions to favor a desired tautomer, which can then be confirmed experimentally.

Figure 2: A typical computational workflow for analyzing tautomer stability.

-

Data Presentation: Predicted Tautomer Stabilities

| Tautomeric Form | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (DMSO, kcal/mol) | Relative Energy (Water, kcal/mol) |

| Amino Tautomer A | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |

| Amino Tautomer B | +1.52 | +0.85 | +0.43 |

| Imino Tautomer A | +10.8 | +9.5 | +8.9 |

| Imino Tautomer B | +12.3 | +10.5 | +9.6 |

| (Note: Data are hypothetical for illustrative purposes and would be generated via DFT calculations.) |

Consequence in Drug Development: Why Tautomerism Matters

The seemingly subtle shift of a single proton has cascading effects on a molecule's potential as a drug.

-

Target Recognition (Pharmacodynamics): The three-dimensional shape and hydrogen-bonding pattern of a molecule are dictated by its tautomeric form. Only one tautomer may possess the correct geometry and array of hydrogen bond donors/acceptors to fit into the active site of a target enzyme or receptor. A molecule existing as the "wrong" tautomer in the body will be inactive.

-

Physicochemical Properties (Pharmacokinetics): Tautomers are distinct chemical entities with different properties. Lipophilicity (LogP), acidity/basicity (pKa), and solubility can vary significantly between forms. These properties govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. An unfavorable tautomeric equilibrium can lead to poor bioavailability or rapid clearance.

-

Intellectual Property: From a patent perspective, different tautomers can be considered separate inventions. A thorough understanding and characterization of the tautomeric forms of a new chemical entity are essential for securing robust patent protection.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of electronic, environmental, and intermolecular forces. A comprehensive investigation is not optional but mandatory for any research or development program involving this scaffold. By integrating high-level spectroscopic techniques like low-temperature NMR, definitive solid-state analysis via X-ray crystallography, and the predictive power of computational chemistry, scientists can gain full control over the molecular identity of their compounds. This rigorous, multi-pronged approach ensures that the structure being designed, synthesized, and tested is indeed the structure responsible for the desired biological effect, paving the way for more rational and successful drug discovery.

References

-

Kusakiewicz-Dawid, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2631. Available from: [Link][5][6]

-

Alves, M.J., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 3. Available from: [Link][2][9]

-

Ferreira, M., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4299. Available from: [Link][3][8]

-

Claramunt, R.M., et al. (2009). The annular tautomerism of the curcuminoid NH-pyrazoles. New Journal of Chemistry, 33(1), 135-142. Available from: [Link][10][13]

-

Pazdera, P., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 814-826. Available from: [Link][16]

-

Abdel-Fattah, A.A., et al. (2003). Structure of a 4-nitroso-5-aminopyrazole and its salts: tautomerism, protonation, and E/Z isomerism. Journal of the Chemical Society, Perkin Transactions 2, (11), 2095-2100. Available from: [Link][17]

-

El-Sayed, M.A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. Available from: [Link][20]

-

Triller, M.U., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 147. Available from: [Link][11][14]

-

Encyclopedia MDPI. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link][4]

-

Elguero, J., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (10), 1737-1743. Available from: [Link][12]

-

Katritzky, A.R., Karelson, M., & Harris, P.A. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2), 329-369. Available from: [Link][1]

-

Afonin, A.V., et al. (2003). Annular tautomerism of 3(5)-aminopyrazoles containing a cyano, thiocyanato, or aryl substituent in the 4-position has been studied. ResearchGate. Available from: [Link][19]

-

Science.gov. (n.d.). tautomerism: Topics by Science.gov. Available from: [Link][21]

-

Elguero, J., et al. (2002). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. ResearchGate. Available from: [Link][22]

-

ResearchGate. (n.d.). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Available from: [Link][7]

-

Kim, H.J., & Lee, J.Y. (2015). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B, 119(29), 9294–9301. Available from: [Link][23]

-

ResearchGate. (n.d.). Substituent Tautomerism of Six-Membered Ring Heterocycles. Available from: [Link][18]

-

Al-Hourani, B.J., et al. (2020). A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers. Scientific Reports, 10, 19445. Available from: [Link][24]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. mdpi.com [mdpi.com]

- 3. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annular Tautomerism of 3(5)-Disubstituted-1 H-pyrazoles with Ester and Amide Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The annular tautomerism of the curcuminoid NH-pyrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 13. The annular tautomerism of the curcuminoid NH-pyrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure of a 4-nitroso-5-aminopyrazole and its salts: tautomerism, protonation, and E/Z isomerism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. tautomerism: Topics by Science.gov [science.gov]

- 22. researchgate.net [researchgate.net]

- 23. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole-Pyrrole Scaffold: A Technical Guide to 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine in Drug Discovery

Executive Summary & Chemical Architecture

3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine (also referred to as 5-amino-3-(pyrrol-2-yl)pyrazole) represents a "privileged scaffold" in medicinal chemistry. Unlike fully optimized drug candidates, this molecule serves as a high-value pharmacophore fragment —a core structural motif that inherently possesses the geometry and electronic properties required to bind to biological targets, most notably the ATP-binding pockets of protein kinases.

Structural Significance

The molecule features two linked 5-membered nitrogen heterocycles: a pyrrole and a pyrazole .[1][2][3] This specific arrangement creates a planar, electron-rich system capable of multiple hydrogen bonding interactions.

-

Donor-Acceptor-Donor (DAD) Motif: The arrangement of the pyrrole -NH, pyrazole -N, and the exocyclic -NH2 (amine) creates a hydrogen-bonding pattern that mimics the adenine ring of ATP.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~148 Da, it is an ideal "fragment" for screening. It has high Ligand Efficiency (LE), meaning it provides significant binding affinity per heavy atom, allowing for efficient optimization into larger, more potent inhibitors.

Therapeutic Applications & Mechanism of Action

Primary Application: Kinase Inhibition

The most robust application of this scaffold is in the design of Type I Kinase Inhibitors . These inhibitors bind to the active conformation of the kinase enzyme, specifically at the "hinge region" connecting the N- and C-terminal lobes.

-

Mechanism: The pyrazole-amine moiety functions as an ATP-mimic. The exocyclic amine (C5-NH2) acts as a hydrogen bond donor to the hinge region backbone carbonyls, while the pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the backbone amides.

-

Target Classes:

-

Janus Kinases (JAKs): Structural analogs (e.g., Ruxolitinib) utilize similar pyrazole-based cores to inhibit JAK1/JAK2 signaling in myelofibrosis and inflammation.

-

Aurora Kinases: Used as a precursor for fused systems (e.g., pyrazolo[1,5-a]pyrimidines) targeting Aurora A/B in oncology.

-

Cyclin-Dependent Kinases (CDKs): The scaffold is frequently derivatized to target the cell cycle machinery in cancer cells.

-

Secondary Application: Anti-Inflammatory & CNS Agents

Beyond kinases, 3,5-disubstituted pyrazoles have shown activity in modulating:

-

MAO-B (Monoamine Oxidase B): Derivatives of this scaffold have been investigated for neuroprotective effects in Parkinson's disease models.

-

COX-2 Inhibition: While less common than the diaryl-pyrazole class (e.g., Celecoxib), the amino-pyrazole core can be substituted to achieve anti-inflammatory selectivity.

Experimental Protocols

Synthesis Protocol: The Hydrazine Cyclization

Objective: Synthesize this compound from 3-oxo-3-(pyrrol-2-yl)propanenitrile.

Principle: This protocol utilizes a cyclocondensation reaction where hydrazine acts as a dinucleophile, attacking the ketone carbonyl and subsequently the nitrile carbon to close the pyrazole ring.

Reagents:

-

3-oxo-3-(1H-pyrrol-2-yl)propanenitrile (Starting Material)

-

Hydrazine hydrate (N2H4·H2O, 80% or 98%)

-

Ethanol (Absolute) or Methanol

-

Glacial Acetic Acid (Catalytic, optional)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Dropwise add 12 mmol (1.2 eq) of hydrazine hydrate to the stirring solution at room temperature.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap).

-

The solid residue is often the crude product.

-

-

Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Silica gel, gradient elution with DCM/MeOH).

-

Validation: Confirm structure via 1H-NMR (DMSO-d6) looking for the characteristic pyrazole-H (singlet, ~5.5-6.0 ppm) and the disappearance of the nitrile peak in IR.

Biological Assay: Kinase Inhibition Screening (ADP-Glo™)

Objective: Determine the IC50 of the compound (or its derivatives) against a target kinase (e.g., JAK2 or CDK2).

Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput screening method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Protocol:

-

Kinase Reaction (5 µL):

-

Prepare 1X Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Add 2 µL of Target Kinase (e.g., 1–5 ng/well).

-

Add 1 µL of Compound (this compound) in DMSO (Serial dilutions).

-

Initiate reaction with 2 µL of ATP/Substrate mix.

-

Incubate at Room Temperature (RT) for 60 minutes.

-

-

ADP-Glo™ Reagent Addition (5 µL):

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at RT for 40 minutes.

-

-

Kinase Detection Reagent Addition (10 µL):

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luciferase signal.

-

Incubate at RT for 30 minutes.

-

-

Measurement: Read luminescence (RLU) on a plate reader.

-

Analysis: Plot RLU vs. log[Compound] to calculate IC50 using non-linear regression (GraphPad Prism).

Visualizations & Pathways

Synthesis Workflow Diagram

This diagram illustrates the chemical transformation from the nitrile precursor to the final aminopyrazole scaffold.

Caption: Step-wise chemical synthesis of the pyrazole-amine scaffold via hydrazine condensation.

Pharmacophore Binding Mode (Kinase Hinge)

This diagram maps the hydrogen bonding interactions between the scaffold and a generic kinase hinge region.

Caption: Pharmacophore mapping of the scaffold interacting with the kinase hinge region (ATP-mimicry).

Quantitative Data Summary

The following table summarizes the typical "Ligand Efficiency" metrics for this scaffold when used as a fragment in drug discovery campaigns. Note: Values are representative of the scaffold class.

| Metric | Typical Value | Significance |

| Molecular Weight (MW) | ~148.17 Da | Ideal for Fragment-Based Drug Discovery (<300 Da). |

| cLogP | ~0.5 - 1.2 | Highly hydrophilic; good solubility for assays. |

| H-Bond Donors | 3 | High capacity for specific binding interactions. |

| H-Bond Acceptors | 2 | Complementary to kinase backbone. |

| Ligand Efficiency (LE) | > 0.3 kcal/mol/atom | Indicates high binding energy per heavy atom. |

References

-

Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines.[1][4] Beilstein-Institut. Link

-

Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[1][4][5] Beilstein Journal of Organic Chemistry. Link

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 1174894-35-9. PubChem.[6] Link

-

Fassihi, A., et al. (2012). Synthesis and Properties of Pyrazoles. Arkivoc.[7] Link

-

MDPI Encyclopedia. (2022). Synthesis and Properties of Pyrazoles. MDPI.[1] Link

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. jchr.org [jchr.org]

- 3. researchgate.net [researchgate.net]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 6. PubChemLite - 3-(propan-2-yl)-1h-pyrazol-5-amine (C6H11N3) [pubchemlite.lcsb.uni.lu]

- 7. arkat-usa.org [arkat-usa.org]

Electronic Architecture of Pyrrole-Pyrazole Bi-Heterocyclic Systems: From Synthesis to Function

Executive Summary & Scope

This technical guide dissects the electronic properties of pyrrole-pyrazole bi-heterocyclic systems , a privileged scaffold class in both medicinal chemistry (kinase inhibition) and materials science (organic semiconductors).

The electronic behavior of this system is defined by the interplay between the electron-rich pyrrole (a

-

Linked Systems: Where rings are connected via

-bonds or conjugated linkers (e.g., chalcones), allowing for rotational freedom and interrupted conjugation.[1] -

Fused Systems: Such as pyrrolo[1,2-b]pyrazole , where the rings share atoms, forcing planarity and creating a continuous, rigid

-manifold essential for fluorescence and low band-gap applications.[1]

Electronic Architecture & Mechanistic Logic

Frontier Molecular Orbital (FMO) Theory

The reactivity and optical properties of these systems are governed by the HOMO-LUMO gap .

-

Pyrrole Contribution: The pyrrole nitrogen lone pair participates in the aromatic sextet, raising the Highest Occupied Molecular Orbital (HOMO) energy. This makes the system prone to electrophilic attack and oxidation.

-

Pyrazole Contribution: The pyrazole ring, particularly when substituted with electron-withdrawing groups (EWGs), lowers the Lowest Unoccupied Molecular Orbital (LUMO).[1]

-

The "Push-Pull" Effect: In Donor-Acceptor (D-A) designs (e.g., diketopyrrolopyrrole or linked chalcones), the pyrrole acts as the donor and the pyrazole (or attached substituents) acts as the acceptor. This reduces the band gap (

), shifting absorption into the visible/NIR spectrum.

Tautomerism and H-Bonding

Unlike pyrrole, pyrazole exhibits annular tautomerism (

Visualization: Electronic Logic Flow

The following diagram illustrates how structural modifications dictate electronic outcomes.

Figure 1: Causal relationship between structural modifications, electronic shifts, and functional applications.[1]

Quantitative Electronic Data

The following table summarizes typical electronic parameters for pyrrole-pyrazole derivatives, derived from Density Functional Theory (DFT) and electrochemical experiments.

| Parameter | Linked System (e.g., Chalcone) | Fused System (e.g., Pyrrolo[1,2-b]pyrazole) | D-A Polymer (e.g., DPP-based) | Significance |

| HOMO (eV) | -5.8 to -6.2 | -5.1 to -5.5 | -4.8 to -5.2 | Ionization potential; stability against oxidation. |

| LUMO (eV) | -1.5 to -2.0 | -1.8 to -2.4 | -3.0 to -3.5 | Electron affinity; n-type semiconductor character. |

| Band Gap ( | ~4.0 - 4.5 eV | ~2.8 - 3.2 eV | ~1.5 - 2.0 eV | Determines optical absorption (UV vs. Visible). |

| Dipole Moment | 2.5 - 5.0 D | < 2.0 D (Symmetric) | Variable | Influences solubility and packing in solid state. |

Note: Values are representative ranges based on B3LYP/6-31G(d) calculations and CV data.

Technical Protocols

Computational Protocol: DFT Analysis

To predict the electronic properties before synthesis, the following ab initio workflow is standard. This protocol ensures self-validation by checking vibrational frequencies.

-

Software Setup: Gaussian 16 or ORCA.

-

Geometry Optimization:

-

Frequency Calculation:

-

Run immediately after optimization.

-

Validation: Ensure zero imaginary frequencies. If imaginary frequencies exist, the structure is a transition state, not a minimum.[1]

-

-

FMO Extraction:

Synthetic Protocol: Regioselective Synthesis of Fused Pyrrolo[1,2-b]pyrazoles

This protocol utilizes a 1,3-dipolar cycloaddition , the most robust method for constructing the fused core.[1]

Reagents:

- -amino-pyrazole derivatives (Dipole precursor).

-

Electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate - DMAD) (Dipolarophile).[1]

-

Solvent: Acetonitrile or DMF.

Step-by-Step Workflow:

-

Dipole Generation: Dissolve the pyrazolium salt in DMF. Add a mild base (e.g.,

) to generate the pyrazolinium ylide in situ.[1] -

Cycloaddition: Add 1.2 equivalents of the alkyne dropwise at 0°C.

-

Reflux: Heat the mixture to 80-90°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).[1]

-

Workup: Pour into ice water. The fused product typically precipitates. Filter and recrystallize from Ethanol.

-

Validation (NMR): Look for the disappearance of the alkyne proton and the distinct shift of the bridgehead carbons in

C NMR.

Experimental Validation: Cyclic Voltammetry (CV)

To experimentally verify the calculated HOMO/LUMO levels.

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in anhydrous Acetonitrile. -

Electrodes:

-

Working: Glassy Carbon.

-

Counter: Platinum wire.

-

Reference: Ag/AgCl (calibrated vs. Ferrocene/Ferrocenium internal standard).

-

-

Calculation:

Workflow Visualization

The following diagram details the integrated workflow from computational design to experimental validation.

Figure 2: Integrated workflow ensuring computational predictions are validated by electrochemical experiments.

References

-

Kumar, R., et al. (2023).[1][3] Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. Link

-

Cuenú, F., et al. (2019).[1][4] Synthesis, structural characterization, and theoretical studies of new pyrazole Schiff bases. Journal of Molecular Structure. Link

-

Patil, P., et al. (2013).[1] Synthesis and electrochemical polymerization of diketopyrrolopyrrole based donor–acceptor–donor monomers. Polymer Chemistry. Link

-

Al-Sehemi, A. G., et al. (2014).[1][3] Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Journal of the Chemical Society of Pakistan.[5] Link

-

Danac, R., et al. (2014).[1] Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines. Molecules. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (PDF) Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2 [academia.edu]

- 5. researchgate.net [researchgate.net]

Technical Guide on the Presumed Toxicity and Safety of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled to provide a comprehensive overview of the potential toxicity and safety considerations for 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine. It is critical to note that, as of the date of publication, specific toxicological studies and a formal Safety Data Sheet (SDS) for this exact molecule are not publicly available. The information herein is an expert synthesis based on the known toxicological profiles of its core structural motifs—pyrrole and pyrazole—and data from structurally related aminopyrazole derivatives. This guide is intended to inform risk assessment and safe handling practices under the precautionary principle. All recommendations must be supplemented by institution-specific safety protocols and, wherever possible, by empirical toxicological testing.

Introduction and Structural Rationale for Hazard Assessment

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery, integrating two key pharmacophores: a pyrrole ring and an aminopyrazole core. The absence of direct toxicity data necessitates a structured, science-led approach to hazard identification. This guide deconstructs the molecule into its primary constituents to forecast its toxicological profile.

-

Pyrrole Moiety: Pyrrole is a five-membered aromatic heterocycle. It is a constituent of tobacco smoke and is known for its potential toxic effects[1]. The pyrrole ring's reactivity and metabolic pathways can contribute to toxicity.

-

Aminopyrazole Moiety: Pyrazole derivatives are widely used in pharmaceuticals. The aminopyrazole core, in particular, can exhibit a range of biological activities and associated toxicities. Data on aminopyrazoles suggest potential for skin and eye irritation or corrosion, as well as respiratory tract irritation.[2][3][4][5]

This guide will systematically evaluate the potential hazards associated with this compound based on these well-documented precursors.

Projected Toxicological Profile

Based on the hazard classifications of pyrrole, pyrazole, and related aminopyrazoles, the following toxicological profile for this compound is anticipated.

Acute Toxicity

There is a reasonable expectation of moderate acute toxicity via oral, dermal, and inhalation routes.

-

Oral: Both pyrrole and pyrazole are classified as harmful or toxic if swallowed.[6][7][8][9][10] An SDS for 1H-Pyrazole-5-amine indicates it is harmful if swallowed (H302)[2]. Therefore, it is prudent to assume that this compound is also harmful if swallowed .

-

Dermal: Pyrazole is classified as toxic in contact with skin[10]. While data for pyrrole is less definitive, skin absorption can lead to systemic effects[7]. It is therefore advisable to handle this compound with gloves and avoid skin contact.

-

Inhalation: Pyrrole is known to be harmful if inhaled[6][8][9]. Aminopyrazoles may cause respiratory irritation[2][4][5]. Consequently, work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Skin and Eye Irritation/Corrosion

A significant potential for skin and eye irritation is predicted.

-

Skin Irritation: An SDS for 1H-Pyrazole-5-amine lists it as a skin irritant (H315)[2]. Some aminopyrazoles are known to cause severe skin burns[3][4][11]. Therefore, direct skin contact should be strictly avoided.

-

Eye Damage: Pyrrole is classified as causing serious eye damage[6][7][8][9]. Pyrazole and some aminopyrazoles also cause serious eye damage or irritation.[2][3][4][10] It is highly probable that this compound will cause serious eye irritation or damage . Appropriate eye protection is mandatory.

Sensitization

Data on the sensitization potential of this specific molecule is unavailable. However, some aminopyrazoles are known to be skin sensitizers[4]. As a precaution, individuals with known chemical sensitivities should handle this compound with extra care.

Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity

There is no direct evidence to suggest that this compound is mutagenic, carcinogenic, or a reproductive toxin. However, comprehensive studies on the parent heterocycles are also limited in publicly available literature. In the absence of data, it is recommended to handle the compound as a substance with unknown long-term effects and to minimize exposure.

Specific Target Organ Toxicity (STOT)

-

Single Exposure: Based on data for aminopyrazoles, there is a potential for respiratory tract irritation upon a single exposure[2].

-

Repeated Exposure: Pyrazole has been shown to cause damage to organs through prolonged or repeated exposure[10]. The target organs are not always specified in the available literature.

Summarized Hazard Identification

The following table provides a summary of the presumed hazards and their corresponding Globally Harmonized System (GHS) classifications.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 (Precautionary) | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity - Repeated Exposure | Category 2 (Precautionary) | H373: May cause damage to organs through prolonged or repeated exposure |

Presumed GHS Pictograms:

Experimental Protocols and Safe Handling

Given the presumed hazards, the following protocols are recommended.

Engineering Controls

All work involving solid or solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. The work area should be equipped with an accessible eyewash station and a safety shower.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed frequently, especially if contact is suspected.

-

Respiratory Protection: If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling and Storage

-

Handling: Avoid creating dust. Use non-sparking tools. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents. Some related compounds are light and air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial is recommended as a precautionary measure.[3]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Workflow for Handling Compounds with Limited Toxicity Data

The following diagram illustrates a recommended workflow for handling novel or poorly characterized compounds like this compound.

Sources

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. fishersci.ca [fishersci.ca]

- 4. fishersci.com [fishersci.com]

- 5. 1H-Pyrazol-3-amine(1820-80-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Pyrazole CAS 288-13-1 | 807572 [merckmillipore.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine

Abstract

This document provides a comprehensive guide for the synthesis of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its privileged structural motifs. The synthetic strategy is centered around a robust and efficient two-step sequence, commencing with the synthesis of a key β-ketonitrile intermediate, 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile, followed by its cyclocondensation with hydrazine. This protocol is designed for researchers, scientists, and professionals in drug development, offering detailed, step-by-step methodologies, explanations of the underlying chemical principles, and necessary characterization and safety information.

Introduction and Synthetic Rationale

The convergence of pyrrole and pyrazole scaffolds in a single molecular entity, as seen in this compound, presents a compelling opportunity for the exploration of novel chemical space in drug discovery. Aminopyrazole derivatives are known for a wide array of biological activities, including but not limited to, kinase inhibition, and antimicrobial and anti-inflammatory properties.[1] The synthetic approach detailed herein is predicated on the well-established and versatile method of 5-aminopyrazole synthesis through the condensation of β-ketonitriles with hydrazine.[2][3]

Our synthetic design is bifurcated into two primary stages:

-

Stage 1: Synthesis of the β-Ketonitrile Intermediate. The initial step involves the synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. This is achieved via a Claisen-type condensation reaction between a suitable pyrrole precursor, ethyl 1H-pyrrole-2-carboxylate, and acetonitrile. This reaction is a classic and efficient method for the formation of β-keto esters and their analogues.[4][5]

-

Stage 2: Cyclocondensation to Form the Aminopyrazole Ring. The synthesized β-ketonitrile is then subjected to a cyclocondensation reaction with hydrazine hydrate. This reaction proceeds via a nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization and dehydration to afford the stable aromatic pyrazole ring.[6][7]

This two-stage approach offers a logical and experimentally validated pathway to the target molecule, utilizing readily accessible starting materials and well-understood reaction mechanisms.

Visualizing the Synthetic Pathway

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile

This protocol details the Claisen-type condensation to form the key β-ketonitrile intermediate.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Proposed Quantity | Moles (mmol) |

| Ethyl 1H-pyrrole-2-carboxylate | C₇H₉NO₂ | 139.15 | 5.0 g | 35.9 |

| Acetonitrile | C₂H₃N | 41.05 | 3.0 mL | 57.4 |

| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 1.72 g | 43.1 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |

| 1 M Hydrochloric Acid | HCl | 36.46 | ~50 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 200 mL | - |

| Brine | NaCl (aq) | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - |

Procedure:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.72 g, 43.1 mmol, 1.2 eq) carefully washed with anhydrous hexanes to remove the mineral oil, and then suspend it in anhydrous THF (50 mL).

-

In a separate flask, dissolve ethyl 1H-pyrrole-2-carboxylate (5.0 g, 35.9 mmol, 1.0 eq) and acetonitrile (3.0 mL, 57.4 mmol, 1.6 eq) in anhydrous THF (50 mL).

-

Slowly add the solution from step 2 to the stirred suspension of sodium hydride at room temperature over 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% ethyl acetate in hexanes).

-

Once the reaction is complete, cool the mixture to 0 °C in an ice bath and cautiously quench the excess sodium hydride by the slow addition of water.

-

Acidify the aqueous layer to pH 3-4 with 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile as a solid.

Stage 2: Synthesis of this compound

This protocol describes the cyclocondensation of the β-ketonitrile with hydrazine hydrate.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Proposed Quantity | Moles (mmol) |

| 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile | C₇H₆N₂O | 134.14 | 3.0 g | 22.4 |

| Hydrazine Hydrate (~64% hydrazine) | H₆N₂O | 50.06 | 2.2 mL | ~44.8 |

| Ethanol | C₂H₆O | 46.07 | 50 mL | - |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 2-3 drops | - |

| Water | H₂O | 18.02 | - | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile (3.0 g, 22.4 mmol, 1.0 eq) in ethanol (50 mL).

-

Add hydrazine hydrate (2.2 mL, ~44.8 mmol, 2.0 eq) to the solution, followed by a few drops of glacial acetic acid as a catalyst.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of the solvent under reduced pressure.

-

Add cold water to the residue to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanistic Insight

Figure 2: Plausible mechanism for the formation of the pyrazole ring.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a hydrazone intermediate. The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the nitrile carbon, leading to a cyclized intermediate which subsequently tautomerizes to the stable aromatic 5-aminopyrazole.

Characterization of the Final Product

The structure of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrrole and pyrazole ring protons, as well as the amine protons. The chemical shifts and coupling constants will be characteristic of the heterocyclic structure. The NH protons of both rings and the amine group will be exchangeable with D₂O. |

| ¹³C NMR | Resonances for all carbon atoms in the pyrrole and pyrazole rings. |

| MS (ESI) | The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 149.08. |

| IR | Characteristic absorption bands for N-H stretching (pyrrole, pyrazole, and amine), C=C and C=N stretching of the aromatic rings. |

Safety and Handling Precautions

-

Sodium Hydride: A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere (e.g., under nitrogen or argon) and away from moisture.

-

Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

-

Solvents: Tetrahydrofuran, ethanol, and ethyl acetate are flammable. Keep away from ignition sources.

-

Acids and Bases: Handle hydrochloric acid and glacial acetic acid with care as they are corrosive.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 2011, 7, 25. Available at: [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. PMC, 2011. Available at: [Link]

-

Recent developments in aminopyrazole chemistry. Arkivoc, 2009, (i), 198-250. Available at: [Link]

-

Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications, 2014, 50(84), 12693-12696. Available at: [Link]

- Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents, WO2014033164A1, 2014.

-

PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office, EP2890665A1, 2015. Available at: [Link]

-

Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. PMC, 2023. Available at: [Link]

-

The Claisen Condensation. University of Babylon. Available at: [Link]

-

Notes - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. PubChem. Available at: [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Molecules, 2020, 25(21), 5229. Available at: [Link]

- Process for producing 5-amino-3-methylpyrazole. Google Patents, WO1993006088A1, 1993.

-

3(5)-aminopyrazole. Organic Syntheses Procedure. Available at: [Link]

-

Proposed mechanism for the formation of pyrazole-4-carbonitrile... ResearchGate. Available at: [Link]

-

diphenylketene. Organic Syntheses Procedure. Available at: [Link]

-

New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. MDPI, 2020. Available at: [Link]

-

Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. Repositorio UCHILE, 2020. Available at: [Link]

-

Claisen Condensation. Organic Chemistry Tutor. Available at: [Link]

-

8.1 Claisen Condensation Fundamentals. Organic Chemistry II - KPU Pressbooks. Available at: [Link]

-

Claisen Condensation. Organic Chemistry Portal. Available at: [Link]

-

3-oxo-3-(1h-pyrrol-2-yl)propanenitrile. PubChemLite. Available at: [Link]

- Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents, CN104703972A, 2015.

-

Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. PMC, 2022. Available at: [Link]

-

New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. ResearchGate, 2020. Available at: [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC, 2007. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI, 2018. Available at: [Link]

-

Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. PMC, 2019. Available at: [Link]

-

Diethyl carbonate as a solvent for ruthenium catalysed C–H bond functionalisation. Green Chemistry, 2012, 14(3), 734-739. Available at: [Link]

-

Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing, 2022. Available at: [Link]

-

Reaction of diethyl carbonate with excess PhMgBr, then aqueous workup... Reddit. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines [mdpi.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Claisen Condensation [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

cyclization methods to obtain 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine

Application Note: High-Purity Synthesis of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine

Executive Summary

The molecule This compound (also referred to as 5-amino-3-(pyrrol-2-yl)pyrazole) represents a privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., CDK, PCTAIRE, and JAK families). Its structural utility lies in the "hinge-binding" capacity of the pyrazole-pyrrole motif, which mimics the adenine base of ATP.

This Application Note details a robust, two-step synthetic protocol designed for high reproducibility and scalability. Unlike generic heterocyclic preparations, this guide addresses the specific challenge of managing the acidic pyrrole N-H proton during the critical C-C bond-forming step. We utilize a

Retrosynthetic Analysis & Strategy

The most reliable pathway to 5-aminopyrazoles is the cyclocondensation of

Key Strategic Considerations:

-

Acidity Management: The pyrrole ring contains an acidic proton (

). Standard base-catalyzed Claisen condensations used to form the -

Tautomeric Equilibrium: The final product exists in equilibrium between the 3-amino and 5-amino tautomers. While chemically identical in solution, the nomenclature "5-amine" is used here to denote the reactive amine handle often used for further derivatization (e.g., amide coupling).

Figure 1: Retrosynthetic disconnection showing the

Experimental Protocol

Phase 1: Synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile

The formation of the

Reagents & Materials:

-

Ethyl 1H-pyrrole-2-carboxylate (1.0 equiv)

-

Anhydrous Acetonitrile (Excess or 1.5 equiv if using THF as solvent)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1M) for quenching

Step-by-Step Procedure:

-

Base Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet, suspend NaH (2.5 equiv) in anhydrous THF (10 mL/g of NaH). Note: The excess base is critical to deprotonate both the pyrrole N-H and the acetonitrile.

-

Acetonitrile Activation: Add anhydrous acetonitrile (1.5 equiv) dropwise to the NaH suspension at 0°C. Stir for 15 minutes.

-

Ester Addition: Dissolve Ethyl 1H-pyrrole-2-carboxylate (1.0 equiv) in a minimum amount of anhydrous THF. Add this solution dropwise to the reaction mixture at 0°C.

-

Reaction: Heat the mixture to reflux (approx. 66°C) and stir for 4–6 hours.

-

Visual Cue: The reaction mixture typically turns a deep yellow/orange color, indicating the formation of the conjugated enolate species.

-

-

Quenching: Cool the mixture to 0°C. Carefully quench with water (dropwise) to destroy excess NaH.

-

Acidification: Acidify the aqueous phase with 1M HCl to pH ~4–5. This protonates the intermediate to its neutral

-ketonitrile form. -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

-

Purification: The crude solid is often pure enough for the next step. If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, Hexane:EtOAc).

Self-Validation Checkpoint:

-

IR Spectroscopy: Look for a sharp nitrile (-CN) stretch around 2200–2260 cm⁻¹ and a ketone carbonyl stretch around 1650–1680 cm⁻¹ .

-

1H NMR: Confirm the presence of the methylene protons (

) as a singlet around 4.0–4.2 ppm .

Phase 2: Cyclization to this compound

The formation of the pyrazole ring using hydrazine.

Reagents & Materials:

-

3-oxo-3-(1H-pyrrol-2-yl)propanenitrile (from Phase 1)

-

Hydrazine Hydrate (N2H4·H2O) (3.0 – 5.0 equiv)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic, optional)

Step-by-Step Procedure:

-

Dissolution: Dissolve the

-ketonitrile (1.0 equiv) in Ethanol (10 mL/mmol). -

Reagent Addition: Add Hydrazine Hydrate (3.0 equiv) dropwise at room temperature.

-

Note: A slight exotherm may occur.

-

-

Cyclization: Heat the mixture to reflux (78°C) for 3–5 hours.

-

Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting material spot (high Rf) should disappear, replaced by a lower Rf amine product.

-

Workup:

-

Method A (Precipitation): Concentrate the reaction mixture to ~20% of its original volume. Cool to 0°C. The product often precipitates as a solid. Filter and wash with cold ethanol.

-

Method B (Extraction): If no precipitate forms, evaporate to dryness. Redissolve in EtOAc, wash with water, dry over Na2SO4, and concentrate.

-

-

Final Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM

DCM:MeOH 95:5).

Data Summary Table:

| Parameter | Phase 1 (Precursor) | Phase 2 (Target) |

| Key Reagent | NaH / Acetonitrile | Hydrazine Hydrate |

| Solvent | THF (Anhydrous) | Ethanol |

| Temp/Time | Reflux / 4–6 h | Reflux / 3–5 h |

| Yield Target | 65–80% | 75–90% |

| Appearance | Yellowish Solid | Off-white/Beige Solid |

| Key NMR Signal |

Troubleshooting & Optimization

Issue: Low Yield in Step 1 (Precursor Synthesis)

-

Cause: Incomplete deprotonation of the pyrrole/acetonitrile.

-

Fix: Ensure NaH is fresh and anhydrous. Increase NaH to 3.0 equiv. Ensure the reaction is strictly anhydrous (water quenches the acetonitrile anion immediately).

Issue: Regioisomers or Byproducts in Step 2

-

Cause: If substituted hydrazines (e.g., methylhydrazine) are used, regioisomers (3-amino vs 5-amino) will form.

-

Fix: With unsubstituted hydrazine, this is not an issue due to tautomerism. However, ensure the reaction goes to completion to avoid open-chain hydrazone intermediates.

Issue: Purification Difficulties

-

Observation: The product is polar and streaks on silica.

-

Fix: Add 1% Triethylamine (TEA) or 1% NH4OH to the DCM/MeOH eluent to sharpen the peaks during chromatography.

Safety & Handling

-

Sodium Hydride (NaH): Flammable solid. Reacts violently with water to release hydrogen gas. Handle under inert atmosphere (N2/Ar).

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. distinct risk of skin absorption. Use double gloves and work in a well-ventilated fume hood.

-

Acetonitrile: Flammable and toxic (metabolizes to cyanide).

References

-

Synthesis of Pyrazole Kinase Inhibitors

- Evaluation of 3-amino-1H-pyrazole-based kinase inhibitors.

- Source: National Institutes of Health (NIH) / PMC.

-

Precursor Synthesis (

-ketonitriles):- A Concise Synthesis of Pyrrole-Based Drug Candidates

-

Source: Molecules (MDPI), 2023.[2]

-

General Aminopyrazole Cyclization Methods

- Approaches towards the synthesis of 5-aminopyrazoles.

-

Source: Beilstein Journal of Organic Chemistry.[1]

Sources

Application Note: Crystal Growth Protocols for 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine

Executive Summary & Strategic Context

The compound 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine (CAS: 1174894-35-9) represents a "privileged scaffold" in medicinal chemistry, frequently serving as a pharmacophore for Janus kinase (JAK), Aurora kinase, and Cyclin-dependent kinase (CDK) inhibitors.

The Crystallization Challenge: This molecule presents a unique solid-state challenge due to its "Chameleon Character" :

-

Tautomeric Fluidity: The pyrazole ring exists in dynamic equilibrium (

vs. -

H-Bonding Complexity: It possesses three distinct hydrogen bond donors (pyrrole-NH, pyrazole-NH, amine-NH

) and multiple acceptors, leading to high lattice energy and a propensity for forming solvates or "oiling out" rather than crystallizing.

This guide moves beyond standard screening to provide a rational, mechanism-based approach to isolating high-quality single crystals (for XRD) and pure bulk phases (for formulation).

Physicochemical Profiling & Solubility Landscape[1]

Before attempting crystallization, one must map the solubility profile.[1] This molecule is amphoteric and highly polarizable.[1]

The Solubility Matrix

Data derived from structural analog extrapolation (e.g., phenyl-aminopyrazoles) and functional group analysis.

| Solvent Class | Specific Solvent | Solubility Rating | Application |

| Primary Solvents | Methanol (MeOH) | High | Good for evaporation; risk of solvates.[1] |

| Ethanol (EtOH) | Moderate | Ideal for cooling crystallization.[1] | |

| DMSO / DMF | Very High | Use only for antisolvent diffusion.[1] | |

| Anti-Solvents | Acetonitrile (MeCN) | Moderate | Excellent co-solvent to break H-bond networks.[1] |

| Water | Low (pH dependent) | Strong antisolvent; risk of hydrate formation.[1] | |

| Dichloromethane (DCM) | Low | Good antisolvent for vapor diffusion.[1] | |

| Hexanes / Heptane | Insoluble | Use to drive precipitation.[1] |

Protocol A: Binary Solvent Evaporation (Screening)

Objective: Rapid identification of metastable polymorphs and initial single crystals. Mechanism: Slow increase in supersaturation allows the molecule to organize into its most stable H-bond network (likely involving pyrrole-pyrazole pairing).

Materials:

Procedure:

-

Dissolution: Dissolve 10 mg of this compound in 1.0 mL of Methanol . Sonicate for 2 minutes to ensure complete dissolution.

-

Filtration: Filter the solution into a clean vial to remove nucleation sites (dust).

-

Binary Addition: Add 0.5 mL of Acetonitrile (MeCN) .

-

Rationale: MeCN disrupts the strong solvent-solute H-bonds of methanol, lowering the solubility slightly and encouraging crystal lattice formation over solvation.

-

-

Controlled Evaporation: Cover the vial with Parafilm and poke 3 small holes with a needle.

-

Incubation: Store at ambient temperature (20-25°C) in a vibration-free environment.

Expected Outcome: Block-like or prismatic crystals should appear within 2-5 days.[1]

Protocol B: Vapor Diffusion (High-Quality Single Crystals)

Objective: Growth of X-ray quality single crystals by extremely slow supersaturation, minimizing defects. Mechanism: A volatile anti-solvent diffuses into the solution, slowly lowering the solubility limit without thermal shock.

The "Sitting Drop" Micro-Method

Best for <5 mg of material.

Figure 1: Schematic of the Vapor Diffusion setup. The volatile anti-solvent (Outer) diffuses into the solute solution (Inner).

Procedure:

-

Inner Solution: Dissolve 5 mg of compound in 0.5 mL DMF or DMSO in a small insert vial (or HPLC vial).

-

Outer Reservoir: Place the small vial inside a larger 20 mL vial containing 3 mL of Water or Ethanol .

-